4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Description
Properties
IUPAC Name |
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJRQHCTVQPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-ethyl-N-(3-oxo-4,4-dimethylpentyl)benzamide.
Reduction: Formation of 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group may form hydrogen bonds with active sites, while the benzamide core can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-1,4-dimethylpentyl)benzamide
- N-(5-hydroxy-1,5-dimethylhexyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is unique due to the presence of the ethyl group and the specific positioning of the hydroxy and dimethylpentyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- IUPAC Name : this compound
The compound features a benzamide framework with an ethyl group and a hydroxy-substituted branched alkyl chain, which may influence its interaction with biological targets.
Target Interaction
Research indicates that this compound interacts with specific enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways involved in inflammation and microbial growth.
Mode of Action
The compound likely binds to the active sites of target proteins, altering their activity. This modulation can lead to significant changes in cellular processes such as immune response and cell proliferation.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate the production of inflammatory cytokines, which could be beneficial in conditions characterized by excessive inflammation. Studies indicate that it may inhibit the activation of key inflammatory pathways, thereby reducing tissue damage associated with chronic inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Description |
|---|---|
| Absorption | The compound's solubility and permeability influence its bioavailability. |
| Distribution | Expected to distribute widely within tissues due to its lipophilic nature. |
| Metabolism | Potential metabolic pathways include oxidation of the hydroxy group. |
| Excretion | Likely excreted via renal pathways after metabolic conversion. |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Study : A study demonstrated that related benzamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the side chains could enhance efficacy against resistant strains.
- Anti-inflammatory Research : In a model of acute inflammation, compounds structurally similar to this compound were shown to reduce edema significantly and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cytotoxicity Assessment : Investigations into cytotoxic effects revealed that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for anticancer applications.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, and how can reaction conditions be optimized?
A two-step synthesis is typical: (1) coupling 4-ethylbenzoic acid with 3-hydroxy-4,4-dimethylpentylamine using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, and (2) purification via column chromatography. Optimization involves varying solvents (e.g., DMF vs. THF), temperature (0–40°C), and stoichiometry. A factorial design approach can identify critical parameters (e.g., solvent polarity and catalyst loading) to maximize yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR (¹H/¹³C): Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2), hydroxy group (δ 1.5–2.0 ppm, broad), and benzamide carbonyl (δ 165–170 ppm) .
- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How should researchers design a stability study for this compound under varying storage conditions?
Use accelerated stability testing:
- Conditions: 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and light exposure (ICH Q1B).
- Analytical Methods: HPLC for purity, TGA for thermal stability, and NMR to detect degradation products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking: Use AutoDock Vina to model binding to bacterial acps-pptase enzymes, focusing on hydrogen bonding with the hydroxy group and hydrophobic interactions with the dimethylpentyl chain .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction pathway prediction .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding affinity .
Q. What methodologies resolve contradictions in reported biological activities of similar benzamide derivatives?
- Orthogonal Assays: Compare MIC (minimal inhibitory concentration) values against bacterial strains using broth microdilution vs. agar diffusion to rule out assay-specific artifacts .
- Target Validation: Use CRISPR knockouts or siRNA silencing of putative targets (e.g., acps-pptase) to confirm mechanism .
- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias in existing datasets .
Q. How can researchers elucidate the metabolic pathways of this compound in vitro?
- Hepatocyte Incubations: Use primary human hepatocytes to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.
- LC-MS/MS: Detect hydroxylation at the ethyl or dimethylpentyl group and quantify metabolic clearance .
- CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 to assess drug-drug interaction risks .
Q. What advanced separation techniques are suitable for purifying stereoisomers or byproducts?
- Chiral HPLC: Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve enantiomers.
- Prep-SFC: Supercritical fluid chromatography (CO2/ethanol) for high-throughput purification of regioisomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
Q. What experimental strategies validate the compound’s proposed mechanism of action in bacterial proliferation?
- Time-Kill Assays: Compare bactericidal effects against S. aureus WT vs. acps-pptase knockout strains .
- Metabolomics: Profile changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA) via LC-MS to confirm pathway disruption .
Methodological Tables
Q. Table 1. Synthetic Optimization via Factorial Design
| Factor | Levels Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | THF | +22% |
| Temperature (°C) | 0, 25, 40 | 25 | +15% |
| Catalyst (EDC:HOBt) | 1:1, 1.2:1, 1.5:1 | 1.2:1 | +10% |
| Based on and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
